Anatabine
Overview
Description
Anatabine is one of the minor alkaloids found in plants in the Solanaceae family, which includes the tobacco plant and tomato . Commercial tobacco plants typically produce alkaloids at levels between 2% and 4% of total dry weight, with nicotine accounting for about 90% of the total alkaloid content, and the related compounds anatabine, nornicotine, and anabasine making up nearly all the rest . These compounds are thought to be biologically active, and part of plants’ natural defense system against insects . Anatabine has anti-inflammatory activity partly through inhibition of STAT3 phosphorylation in vitro and in vivo .
Synthesis Analysis
Anatabine accumulation in PMT transgenic lines after topping treatment and its effects on gene expression changes were analyzed . The surge in anatabine accumulation in PMT transgenic lines after topping treatment and its effects on gene expression changes were analyzed . The results revealed increases in expression of isoflavone reductase-like (A622) and berberine bridge-like enzymes (BBLs) oxidoreductase genes, previously shown to be crucial for the final steps of nicotine biosynthesis .
Chemical Reactions Analysis
Anatabine has been shown to reduce the clinical symptoms of DSS-induced colitis . The result of gene expression analysis suggested that anatabine had a restorative effect on global DSS-induced gene expression profiles . Accordingly, MAP findings revealed that anatabine reduced the colonic abundance of DSS-associated cytokines and increased IL-10 abundance .
Physical And Chemical Properties Analysis
Anatabine has a density of 1.0±0.1 g/cm 3, a boiling point of 299.1±39.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
1. Potential in Treating Neurological Diseases
Anatabine has shown promise in mitigating neuro-inflammatory conditions. A study found that anatabine significantly suppressed neurological deficits associated with experimental autoimmune encephalomyelitis (EAE) in mice, suggesting potential effectiveness in treating multiple sclerosis (MS) (Paris et al., 2013).
2. Alzheimer's Disease Management
Research indicates that anatabine may play a role in managing Alzheimer's Disease (AD). Chronic oral treatment with anatabine in a transgenic mouse model of AD resulted in reduced β-amyloidosis, neuroinflammation, and alleviation of behavioral deficits, supporting its potential as a disease-modifying agent for AD (Verma et al., 2015).
3. Activation of NRF2 Pathway
A study employing systems biology and computational techniques demonstrated that anatabine activates the NRF2 pathway, which plays a significant role in cellular defense mechanisms against oxidative stress and inflammation. This finding suggests anatabine's therapeutic potential in NRF2-related diseases (Messinis et al., 2022).
4. Skin Care Applications
An open-label case study evaluated a cream containing anatabine for its effects on the appearance of skin in patients with mild to moderate rosacea. The study found that anatabine could improve skin appearance, indicating its potential use in dermatology (Lanier et al., 2013).
5. Anti-inflammatory Activity
Anatabine exhibits anti-inflammatory activity by inhibiting STAT3 and NFκB phosphorylation, which are key in inflammatory responses. This property was observed both in vitro and in vivo, including in a transgenic mouse model of Alzheimer's disease (Paris et al., 2013).
6. Relief in Musculoskeletal Disorders
A study on dietary supplementation with anatabine showed significant improvement in joint pain and stiffness. This suggests its potential benefit for individuals with musculoskeletal aches and pains, particularly related to osteoarthritis or joint injury (Lanier et al., 2013).
7. Autoimmune Thyroiditis Amelioration
Research has indicated that anatabine can ameliorate autoimmune thyroiditis. It reduced the incidence and severity of thyroiditis in mice, suggesting its potential in treating Hashimoto thyroiditis (Caturegli et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPBXUYQGUQHE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN[C@@H]1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016110 | |
Record name | (-)-Anatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Anatabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
145.5 °C | |
Record name | Anatabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL | |
Record name | Anatabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Anatabine | |
CAS RN |
581-49-7 | |
Record name | (-)-Anatabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anatabine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Anatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANATABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PP654XB7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Anatabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.